Acridine-9-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13978268
Molecular Formula: C14H10ClNO2
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10ClNO2 |
---|---|
Molecular Weight | 259.69 g/mol |
IUPAC Name | acridine-9-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C14H9NO2.ClH/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H,16,17);1H |
Standard InChI Key | AZWYMVWCEKEQBA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Acridine-9-carboxylic acid hydrochloride is the hydrochloride salt of acridine-9-carboxylic acid, formed by the addition of hydrochloric acid to the carboxyl group. The parent compound, acridine-9-carboxylic acid, features a planar tricyclic aromatic system with a carboxylic acid substituent at the 9-position . The hydrochloride form enhances solubility in polar solvents, making it more suitable for biological applications.
Molecular Formula: C₁₄H₁₀ClNO₂ (assuming a 1:1 stoichiometry for the hydrochloride salt).
Molecular Weight: 259.69 g/mol (calculated from C₁₄H₉NO₂ + HCl).
IUPAC Name: 9-Acridinecarboxylic acid hydrochloride.
CAS Registry: While the parent acid is registered under CAS 5336-90-3, the hydrochloride salt lacks a distinct CAS entry in publicly accessible databases .
Synthesis and Production Methods
The synthesis of acridine-9-carboxylic acid hydrochloride likely involves two primary steps:
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Synthesis of Acridine-9-Carboxylic Acid:
The oxidation of 9-methylacridine is a well-documented method. As described in CN111777556A, 9-methylacridine reacts with an oxidant (e.g., potassium permanganate) in the presence of a catalyst (e.g., manganese dioxide) at 80–120°C to yield acridine-9-carboxylic acid . The reaction proceeds with high atom economy and avoids toxic reagents like chromic acid. -
Salt Formation:
The carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt:This step improves stability and solubility, critical for pharmaceutical formulations .
Physicochemical Properties
Extrapolated data for the hydrochloride salt, based on the parent compound :
Property | Acridine-9-Carboxylic Acid | Acridine-9-Carboxylic Acid Hydrochloride (Predicted) |
---|---|---|
Melting Point | 290°C (decomposition) | ~250–280°C (decomposition) |
Solubility | Slight in DMSO, aqueous bases | High in water, DMSO, and polar solvents |
Density | 1.366 g/cm³ | 1.2–1.4 g/cm³ |
pKa | 0.72 (carboxylic acid) | <1 (protonated amine) |
Appearance | Bright yellow crystalline | Pale yellow to off-white powder |
The hydrochloride salt’s enhanced solubility stems from ionic interactions with water molecules, facilitating its use in aqueous biological systems .
Biochemical and Pharmaceutical Applications
DNA-Binding and Antitumor Activity
Acridine derivatives are renowned for intercalating into DNA, disrupting replication in cancer cells. Acridine-9-carboxylic acid hydrochloride’s planar structure allows it to insert between DNA base pairs, while the carboxyl group enables hydrogen bonding with phosphate backbones . Studies on analogous compounds show potent inhibition of α-amylase and α-glucosidase, suggesting applications in diabetes management .
Protein Labeling and Diagnostics
The hydrochloride salt’s reactivity with amines and thiols makes it valuable for labeling biomolecules. For instance, it can conjugate with antibodies or nucleic acids for fluorescent tagging in immunoassays . This property is critical in developing chemiluminescent diagnostic tools.
Enzyme Inhibition Kinetics
In silico docking studies reveal that acridine-9-carboxylic acid derivatives bind to the active sites of enzymes like α-glucosidase, altering their catalytic activity. The hydrochloride form’s solubility enhances bioavailability, improving inhibitory efficacy .
Recent Advances and Future Directions
Synthetic Methodology Improvements
Recent patents, such as CN111777556A, emphasize greener oxidation methods using manganese-based catalysts, reducing environmental impact . Applying these to hydrochloride salt production could streamline manufacturing.
Anticancer Drug Development
Preliminary data on ((benzyltriazolyl)methyl)acridine carboxamides highlight their cytotoxicity against HeLa cells . The hydrochloride salt’s improved solubility may enhance tumor targeting in vivo.
Neuropharmacology Applications
As a derivative of oxcarbazepine impurities (e.g., Oxcarbazepine Impurity 21), the compound is under investigation for modulating ion channels in epilepsy treatment .
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